molecular formula C6H13N2O+ B1423974 Piperidine-3-carboxamide hydrochloride CAS No. 828300-58-9

Piperidine-3-carboxamide hydrochloride

Cat. No.: B1423974
CAS No.: 828300-58-9
M. Wt: 129.18 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-O
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Description

Piperidine-3-carboxamide hydrochloride is a high-purity chemical compound supplied for research use only. Recent investigations highlight its potential as a valuable scaffold in medicinal chemistry, particularly in the development of treatments for Crohn's disease, a chronic inflammatory bowel disease . Molecular docking studies have identified specific substituted-piperidine-3-carboxamide derivatives that exhibit high binding affinity with proteins implicated in the disease pathway, suggesting a promising avenue for new therapeutic agents . The piperidine ring is a common pharmacophore, and the carboxamide functional group contributes to the molecule's hydrogen-bonding capacity, features that are often exploited in drug design to optimize interactions with biological targets. As a research chemical, it serves as a key intermediate or building block for the synthesis of more complex, target-specific molecules. Researchers are exploring its physicochemical properties, including molecular orbital energies and electrophilicity, to better understand its reactivity and behavior in biological systems . This product is strictly for research and development purposes in a controlled laboratory setting. It is not intended for human, veterinary, or diagnostic use. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

CAS No.

828300-58-9

Molecular Formula

C6H13N2O+

Molecular Weight

129.18 g/mol

IUPAC Name

hydron;piperidine-3-carboxamide

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-O

SMILES

C1CC(CNC1)C(=O)N.Cl

Canonical SMILES

[H+].C1CC(CNC1)C(=O)N

Origin of Product

United States

Preparation Methods

Acyl Chloride Route

One of the classical methods involves the following key steps:

Advantages:

  • Straightforward and high-yielding.
  • Utilizes readily available reagents.

Limitations:

  • Thionyl chloride is corrosive and requires careful handling.
  • May require purification to remove by-products.

Direct Amidation with Protection/Deprotection

A more recent and widely used approach involves the use of protected intermediates:

  • Step 1: Synthesis of Protected Intermediate
    (S)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester is used as the starting material.
  • Step 2: Deprotection and Salt Formation
    The protected intermediate is dissolved in dichloromethane, and a 4N solution of hydrochloric acid in dioxane is added at 0°C. The mixture is allowed to warm to room temperature and stirred for 20 hours. The solvent is then evaporated under reduced pressure, yielding this compound as a white solid.

Advantages:

  • High yield (quantitative in reported procedures).
  • Mild reaction conditions.
  • No need for further purification in some cases.

Limitations:

  • Requires preparation or purchase of protected intermediates.
  • Extended reaction time (up to 20 hours).

Hydrochloric Acid-Mediated Conversion

Another method involves the use of concentrated hydrochloric acid to convert 3-piperidine formamides into their hydrochloride salts, followed by hydrolysis and chiral resolution if necessary:

  • Step 1: Treatment of 3-piperidine formamide with concentrated hydrochloric acid.
  • Step 2: Hydrolysis to yield the carboxamide hydrochloride.
  • Step 3: Chiral resolution (if enantiopure product is required).

Advantages:

  • Simple and atom-economical.
  • Suitable for large-scale synthesis.

Limitations:

  • May require additional steps for chiral purity.

Detailed Experimental Procedure Example

Below is a representative preparation based on the direct amidation and deprotection route:

Step Reagents & Conditions Description Yield
1 (S)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (2 g, 8.77 mmol), dichloromethane (20 mL), 4N HCl in dioxane (9 mL) Add HCl/dioxane to solution at 0°C, warm to room temperature, stir 20 h Quantitative (100%)
2 Evaporate solvent under reduced pressure Obtain (S)-piperidine-3-carboxamide hydrochloride as a white solid Used without further purification

Analytical Data:

  • LCMS (RT): 0.76 min
  • MS (ES+): m/z 128.9

Comparative Table of Preparation Methods

Method Key Steps Yield Advantages Limitations
Acyl Chloride Route Acid to acyl chloride, then amidation High Simple, high yield Corrosive reagents
Direct Amidation (Protection) Deprotection with HCl/dioxane Quantitative Mild, no purification Protected intermediates
HCl-Mediated Conversion HCl treatment, hydrolysis, chiral resolution High Atom economy, scalable May require chiral resolution

Research Findings and Optimization Notes

  • Reaction Time and Temperature:
    Lower temperatures (0°C) followed by gradual warming to room temperature help control reaction rates and minimize side products in the deprotection step.
  • Solvent Choice:
    Dichloromethane is preferred for solubility and ease of removal.
  • Purity:
    The hydrochloride salt form is typically obtained as a white crystalline solid, often requiring no further purification.
  • Yield Optimization: The use of protected intermediates and controlled acid addition ensures quantitative yields.

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol
  • Key Features: Incorporates a 3-hydroxycyclohexyl group at the carboxamide nitrogen.
  • Applications : Used in life science research, with availability in high-purity grades (99.9%) for specialized synthesis .
6-(Trifluoromethyl)piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₇H₁₀F₃ClNO₂
  • Molecular Weight : 245.61 g/mol
  • Key Features : The trifluoromethyl group at the 6-position introduces strong electron-withdrawing effects, altering acidity (pKa) and reactivity. The carboxylic acid moiety replaces the carboxamide, making it more polar and suitable for salt formation or conjugation .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .
N-(2-(4-Fluorophenylamino)-2-oxoethyl)-1-(phenylsulfonyl)piperidine-3-carboxamide
  • Molecular Formula : C₂₀H₂₂FN₃O₄S
  • Molecular Weight : 420.0 g/mol
  • Key Features : Features a sulfonyl group and fluorophenyl substituent, enhancing antimicrobial and anti-hyperglycemic activity. The sulfonyl group improves metabolic stability, while fluorine increases bioavailability .
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling (55–70% yield) .

Stereochemical Variations

(R)- and (S)-Piperidine-3-carboxamide Hydrochloride
  • Molecular Formula : C₆H₁₃ClN₂O (both enantiomers)
  • Key Features :
    • (R)-Enantiomer : CAS 1214903-21-5, 95% purity .
    • (S)-Enantiomer : CAS 1026661-43-7, 98% purity .
  • Implications : Stereochemistry critically impacts receptor binding. For example, the (S)-enantiomer may exhibit higher affinity for kinase targets like ALK mutants .

Pharmacological Derivatives

1-(4-Cyano-2-fluorobenzyl)piperidine-3-carboxamide (2e)
  • Molecular Formula : C₁₄H₁₅FN₃O
  • Molecular Weight : 261.29 g/mol
  • Key Features: The 4-cyano-2-fluorobenzyl substituent enhances antimicrobial activity. The nitrile group stabilizes the molecule against oxidation .
  • Synthesis : 71% yield via Na₂CO₃-mediated alkylation in DMF .
ALK-Targeting Pyrrolo[2,3-d]pyrimidine Derivatives
  • Example : (S)-1-(6-(6-Methoxypyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperidine-3-carboxamide
  • Key Features : The pyrrolo-pyrimidine core and trifluoromethoxybenzyl group confer potent inhibition of drug-resistant ALK mutants (IC₅₀ < 10 nM) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Reference
This compound C₆H₁₃ClN₂O 164.63 Carboxamide at C3 Intermediate, antimicrobial research
(3R)-N-(3-Hydroxycyclohexyl) derivative C₁₂H₂₃ClN₂O₂ 262.78 3-Hydroxycyclohexyl group CNS drug research
6-(Trifluoromethyl)piperidine-3-carboxylic acid HCl C₇H₁₀F₃ClNO₂ 245.61 Trifluoromethyl at C6, carboxylic acid Agrochemical intermediate
(S)-Enantiomer C₆H₁₃ClN₂O 164.63 S-configuration at C3 Kinase inhibition (e.g., ALK mutants)
N-(2-(4-Fluorophenylamino)-2-oxoethyl) derivative C₂₀H₂₂FN₃O₄S 420.0 Sulfonyl, fluorophenyl Anti-hyperglycemic, antimicrobial

Q & A

What are the established synthetic protocols for preparing Piperidine-3-carboxamide hydrochloride derivatives in heterocyclic chemistry?

Basic
this compound is commonly used to synthesize heterocyclic compounds like 1,3,4-oxathiazol-2-ones. A validated protocol involves:

  • Reaction conditions : Reacting 1-(substituted-benzyl)piperidine-3-carboxamide with chlorocarbonylsulfenyl chloride in dioxane at 100°C for 3 hours under Na2CO3 catalysis.
  • Workup : Cooling to room temperature, adding triethylamine to precipitate impurities, and concentrating the filtrate.
  • Purification : Column chromatography using hexane/ethyl acetate (3:7) to isolate derivatives (e.g., 5-(1-(4-nitrobenzyl)piperidin-3-yl)-1,3,4-oxathiazol-2-one) .
  • Characterization : 1H NMR (δ 1.5–4.5 ppm for piperidine protons; δ 7.3–8.2 ppm for aromatic substituents) and 13C NMR .

How can researchers optimize reaction yields for Piperidine-3-carboxamide-based heterocycles?

Advanced
Yield optimization requires systematic parameter adjustments:

  • Solvent selection : Dioxane is preferred due to its high boiling point and compatibility with sulfenyl chloride reagents .
  • Temperature control : Maintaining 100°C ensures complete cyclization without side reactions .
  • Catalyst screening : Testing alternatives to Na2CO3 (e.g., K2CO3 or Et3N) may improve reaction efficiency.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on benzyl moieties enhance cyclization rates by stabilizing transition states .

What safety considerations are critical when handling this compound in laboratory settings?

Basic
Key safety protocols include:

  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .
  • Personal protective equipment (PPE) : OSHA-compliant goggles, nitrile gloves, and flame-retardant lab coats .
  • Storage : Keep containers sealed in dry, ventilated areas to prevent moisture absorption .
  • Waste management : Segregate waste and use licensed disposal services to avoid environmental contamination .

How can structural contradictions in NMR data for Piperidine-3-carboxamide derivatives be resolved?

Advanced
To address spectral discrepancies:

  • Comparative analysis : Cross-reference observed shifts with published data (e.g., δ 2.8–3.2 ppm for piperidine N-CH2 in 1,3,4-oxathiazol-2-one derivatives) .
  • Advanced NMR techniques : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon connectivity.
  • Computational validation : Compare experimental data with density functional theory (DFT)-predicted shifts derived from SMILES/InChI descriptors .
  • X-ray crystallography : Resolve ambiguities via crystal structure determination when feasible.

What strategies are effective for designing Piperidine-3-carboxamide analogs with targeted bioactivity?

Advanced
Rational design approaches include:

  • Functional group modification : Introduce fluorinated or nitro substituents to enhance binding affinity (e.g., 3-fluoro-4-((piperidin-3-yl)methyl)benzonitrile derivatives) .
  • Hybrid pharmacophores : Combine piperidine-3-carboxamide with pyrazolo[3,4-b]pyridine moieties to target kinases like ALK/ROS1 .
  • Stereochemical control : Utilize enantiopure intermediates (e.g., (3S)-piperidine-3-carboxamide) to improve selectivity .

How should researchers validate the purity of Piperidine-3-carboxamide derivatives?

Basic
Standard validation methods include:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds.
  • Melting point analysis : Compare observed ranges with literature values (e.g., 160–165°C for crystalline oxathiazol-2-one derivatives) .
  • Mass spectrometry : Confirm molecular ions (e.g., m/z 293.1 for methyl 4-((3-(2-oxo-1,3,4-oxathiazol-5-yl)piperidin-1-yl)methyl)benzoate) .

What are the implications of solvent choice on the stability of this compound?

Advanced
Solvent selection impacts stability and reactivity:

  • Polar aprotic solvents : DMSO or DMF may induce decomposition at elevated temperatures.
  • Aqueous media : Avoid prolonged exposure due to hydrolysis risks.
  • Storage recommendations : Use anhydrous dioxane or THF for long-term stability .

How can computational tools aid in predicting the reactivity of Piperidine-3-carboxamide derivatives?

Advanced
Computational methods include:

  • Molecular docking : Simulate interactions with biological targets (e.g., BRAF kinase) using PyMOL or AutoDock .
  • DFT calculations : Predict reaction pathways and transition states for cyclization reactions.
  • Cheminformatics : Analyze SMILES strings (e.g., C(=O)(C1CNCCC1)NCC(C)C.Cl ) to identify reactive sites .

What are the key considerations for scaling up Piperidine-3-carboxamide-based syntheses?

Advanced
Scale-up challenges require:

  • Process safety : Mitigate exothermic risks by gradual reagent addition and temperature monitoring.
  • Purification efficiency : Replace column chromatography with recrystallization or centrifugal partitioning.
  • Environmental controls : Implement closed-system processing to minimize volatile organic compound (VOC) emissions .

How do substituents on the piperidine ring influence the biological activity of derivatives?

Advanced
Substituent effects include:

  • Electron-withdrawing groups (EWGs) : Enhance metabolic stability (e.g., 4-nitrobenzyl derivatives).
  • Hydrophobic moieties : Improve membrane permeability (e.g., 4-chlorobenzyl groups) .
  • Chiral centers : (3S)-configured analogs show higher target affinity in kinase inhibition studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-carboxamide hydrochloride
Reactant of Route 2
Piperidine-3-carboxamide hydrochloride

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